
8-Benzylamino-7-chloro-5,6-quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Benzylamino)-7-chloroquinoline-5,6-dione is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzylamino)-7-chloroquinoline-5,6-dione typically involves multiple steps. One common method starts with the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform to obtain 7-bromoquinolin-8-ol. This intermediate is then treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to yield 5-amino-7-bromoquinolin-8-ol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Benzylamino)-7-chloroquinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can yield different amino derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the 7-chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications.
Wissenschaftliche Forschungsanwendungen
8-(Benzylamino)-7-chloroquinoline-5,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-(benzylamino)-7-chloroquinoline-5,6-dione involves its interaction with specific molecular targets. It is known to bind to DNA and proteins, affecting their function. The compound’s quinoline ring system allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit certain enzymes, leading to its antimicrobial and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
Quinoxaline: Another nitrogen-containing heterocycle with similar applications.
Pyridazine: Known for its pharmacological properties.
Uniqueness
8-(Benzylamino)-7-chloroquinoline-5,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
25943-56-0 |
|---|---|
Molekularformel |
C16H11ClN2O2 |
Molekulargewicht |
298.72 g/mol |
IUPAC-Name |
8-(benzylamino)-7-chloroquinoline-5,6-dione |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-14(19-9-10-5-2-1-3-6-10)13-11(7-4-8-18-13)15(20)16(12)21/h1-8,19H,9H2 |
InChI-Schlüssel |
TWYCUVUPOACXOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)C(=O)C3=C2N=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-Biphenyl]-3-yl)-4H-1-benzopyran-4-one](/img/structure/B11830127.png)
![Indeno[2,1-b]pyran, 4-butyl-2-phenyl-](/img/structure/B11830128.png)


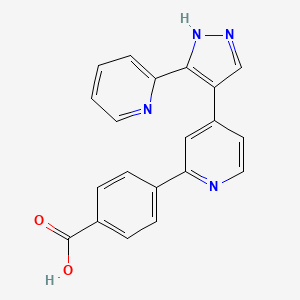
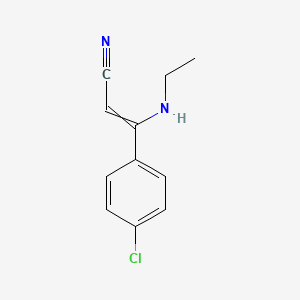
![6-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-3-(2,4,6-trifluorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B11830161.png)

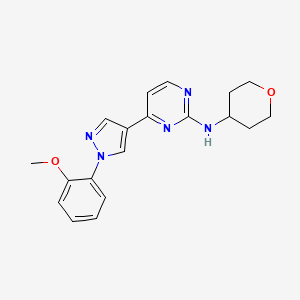
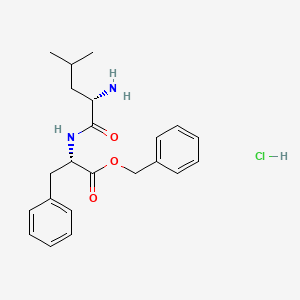
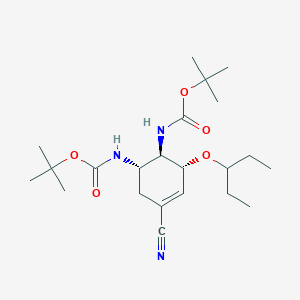
![8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B11830181.png)
![Tert-butyl({7'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11830183.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11830187.png)
